molecular formula C9H5N3O2 B1424217 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190311-47-7

5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1424217
CAS No.: 1190311-47-7
M. Wt: 187.15 g/mol
InChI Key: ZDTJGOZSZSGMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyridine core substituted with a cyano group at position 5 and a carboxylic acid group at position 2. The cyano substituent confers strong electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety and influencing reactivity in synthetic applications.

Properties

IUPAC Name

5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-3-5-1-2-7-8(12-5)6(4-11-7)9(13)14/h1-2,4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTJGOZSZSGMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(=O)O)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H6N2O2
  • Molecular Weight : 162.145 g/mol
  • CAS Number : 860496-20-4
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 446.8 ± 25.0 °C at 760 mmHg

Interaction with GABA Receptors

Research indicates that derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, including the cyano-substituted variant, exhibit binding affinity to the benzodiazepine site of GABA_A receptors. This interaction is significant as GABA_A receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). Compounds that act as agonists or antagonists at these receptors can potentially be used to treat various CNS disorders such as anxiety, depression, and epilepsy .

Antiproliferative Activity

A study evaluating the antiproliferative effects of pyridine derivatives revealed that modifications in their structure significantly influence their activity against cancer cell lines. The presence of functional groups such as -OH and -NH_2 was found to enhance the antiproliferative properties against various human cancer cell lines including HeLa and A549. The IC50 values for these compounds were notably lower when these groups were present, indicating improved efficacy .

Compound StructureIC50 Value (µM)Cell Line
Base Compound75HeLa
Hydroxyl-substituted0.058HeLa
Amino-substituted0.021Hep2

Antimicrobial Activity

Pyrrole derivatives have also shown promise in antimicrobial activity. In vitro studies demonstrated that certain derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests potential applications in treating bacterial infections.

Research Findings

Recent studies have highlighted the versatility of pyrrole-based compounds in drug development:

  • Anticancer Properties :
    • Compounds derived from pyrrolo[3,2-b]pyridine structures demonstrated potent antiproliferative effects across multiple cancer cell lines.
    • The modification of these compounds can lead to enhanced biological activity through improved cell membrane interactions .
  • CNS Applications :
    • The ability of these compounds to interact with GABA_A receptors positions them as candidates for CNS drug development.
    • Their selectivity and affinity for these receptors can be exploited for therapeutic interventions in neurological disorders .

Scientific Research Applications

CNS Disorders Treatment

Research indicates that derivatives of 5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can bind to the benzodiazepine site of GABAA_A receptors. This binding mechanism suggests potential use in treating central nervous system (CNS) disorders such as anxiety, depression, and epilepsy. The compounds have been shown to act as agonists, antagonists, or inverse agonists at these receptors, which are crucial for mediating inhibitory neurotransmission in the brain .

Neurotransmitter Modulation

The compound's ability to modulate neurotransmitter systems positions it as a valuable tool in pharmacology. By influencing GABAergic transmission, it may enhance the effects of other CNS-active drugs, thereby providing synergistic therapeutic benefits .

Several studies have documented the efficacy of this compound derivatives in preclinical models:

Case Study: Anxiolytic Effects

In a study assessing anxiolytic properties, compounds derived from this acid demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages. The results indicated a dose-dependent relationship with receptor binding affinity, suggesting that higher affinities correlate with enhanced therapeutic effects .

Neuroprotective Properties

Another study explored the neuroprotective effects of these compounds against oxidative stress-induced neuronal damage. The findings revealed that treatment with 5-cyano derivatives resulted in decreased cell death and improved neuronal survival rates in vitro, indicating potential applications in neurodegenerative disease therapies .

Comparison with Similar Compounds

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)

  • Structure : Chlorine at position 5, carboxylic acid at position 2.
  • Properties : Lower yield (71%) compared to unsubstituted analogs (e.g., 10a, 95%), suggesting steric or electronic challenges during synthesis . Molecular weight: 196.59 g/mol (C₈H₅ClN₂O₂) .
  • Applications : Used as a pharmaceutical intermediate with 95+% purity .

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid

  • Structure : Fluorine at position 5, carboxylic acid at position 3.
  • Purity: 97% .

5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

  • Structure : Bromine at position 5, carboxylic acid at position 3.
  • Properties : Bromine’s larger atomic radius introduces steric hindrance, possibly reducing reactivity. Molecular weight: 281.05 g/mol (C₈H₅BrN₂O₂) .

6-Cyano-1-Methyl-pyrrolo[3,2-b]pyridine-3-carboxylic Acid

  • Structure: Cyano group at position 6, methyl group at position 1.
  • Properties : The methyl group enhances lipophilicity, which may improve membrane permeability. Synthesized via HATU-mediated coupling, indicating compatibility with solid-phase peptide synthesis methodologies .

Heterocyclic Core Modifications

5-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid

  • Structure: Thieno[3,2-b]pyridine core (sulfur-containing) with chlorine at position 4.
  • Properties : The sulfur atom increases aromatic stability and alters electronic interactions. The chlorine atom enhances reactivity, making it suitable for electrophilic substitution reactions .

Electron-Withdrawing vs. Electron-Donating Substituents

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c): Methoxy group (electron-donating) reduces carboxylic acid acidity compared to cyano-substituted analogs. Yield: 80% .
  • 6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid : Nitro group (strong electron-withdrawing) further increases acidity but may introduce metabolic instability. Molecular weight: 207.14 g/mol (C₈H₅N₃O₄) .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield/Purity Key Applications
This compound 5-CN, 3-COOH C₉H₅N₃O₂ 203.16 Not reported Drug discovery intermediates
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl, 2-COOH C₈H₅ClN₂O₂ 196.59 71% yield , 95+% purity Pharmaceutical intermediates
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 5-F, 3-COOH C₈H₅FN₂O₂ 180.14 97% purity Not specified
5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid 5-Br, 3-COOH C₈H₅BrN₂O₂ 281.05 Not reported Research chemicals
6-Cyano-1-methyl-pyrrolo[3,2-b]pyridine-3-carboxylic acid 6-CN, 1-CH₃, 3-COOH C₁₀H₇N₃O₂ 217.19 Not reported Targeted synthesis
5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid Thieno core, 5-Cl, 3-COOH C₈H₄ClNO₂S 213.64 Not reported Organic synthesis

Key Research Findings

Substituent Position: The cyano group at position 5 (vs. 6) in the target compound optimizes electronic effects for interactions in drug-receptor binding .

Yield and Purity : Chloro and methoxy derivatives exhibit variable yields (71–95%), likely due to steric effects during synthesis . High-purity (>95%) compounds are prioritized for pharmaceutical use .

Safety Profiles : Brominated analogs require stringent safety protocols under GHS guidelines, whereas fluoro derivatives may offer safer handling .

Core Modifications: Thienopyridine derivatives exhibit distinct electronic properties due to sulfur inclusion, expanding utility in materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.